

3-Methoxypyridine-4-boronic acid molecular weight

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Compound of Interest

Compound Name: **3-Methoxypyridine-4-boronic acid**

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<_ 2> A-Z An In-Depth Technical Guide to **3-Methoxypyridine-4-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methoxypyridine-4-boronic acid**, a critical building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and explore detailed, field-proven protocols for its application, primarily focusing on the robust Suzuki-Miyaura cross-coupling reaction. This document is structured to serve as a practical resource for laboratory professionals, offering insights into synthesis, reaction optimization, analytical characterization, and safe handling procedures. By grounding our discussion in established chemical principles and citing authoritative literature, this guide aims to empower researchers to leverage the full potential of this versatile reagent in their drug discovery and development endeavors.

Introduction: The Role of Heterocyclic Boronic Acids in Drug Discovery

The landscape of modern drug development is profoundly influenced by the ability to construct complex molecular architectures with high precision and efficiency. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand out for their reliability and

broad applicability.^[1] The Suzuki-Miyaura reaction, in particular, which forges carbon-carbon bonds between organoboranes and organic halides, has become an indispensable method in pharmaceutical research and manufacturing.^[2]

Heterocyclic boronic acids, such as **3-Methoxypyridine-4-boronic acid**, are of paramount importance. The pyridine moiety is a privileged scaffold, appearing in numerous blockbuster drugs due to its ability to engage in hydrogen bonding and modulate the pharmacokinetic properties of a molecule.^[3] The boronic acid functional group serves as a versatile synthetic handle, enabling the strategic introduction of this pyridine ring into a target molecule. Understanding the nuances of these reagents, from their basic properties to their reactivity, is crucial for any scientist working at the forefront of medicinal chemistry.

Core Physicochemical Properties

The starting point for any synthetic endeavor is a thorough understanding of the reagent's physical and chemical characteristics. **3-Methoxypyridine-4-boronic acid** is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₈ BNO ₃	[4]
Molecular Weight	152.94 g/mol	[5]
CAS Number	1008506-24-8	[4][5]
Appearance	Solid	
Storage	Store sealed in a dry, cool environment (2-8°C recommended) under an inert atmosphere. ^{[5][6]}	

Synthesis Strategies

While **3-Methoxypyridine-4-boronic acid** is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A common and

effective laboratory-scale synthesis involves a lithium-halogen exchange reaction on a suitable bromopyridine precursor, followed by quenching with a borate ester.

This approach is favored over Grignard-based methods for many pyridine systems due to its higher functional group tolerance and milder reaction conditions. A general procedure, adapted from established protocols for similar pyridylboronic acids, involves the dropwise addition of n-butyllithium to a solution of 4-bromo-3-methoxypyridine and triisopropyl borate at low temperatures (e.g., -40°C to -78°C).^[7] The low temperature is critical to minimize side reactions of the highly reactive 4-lithiopyridine intermediate. The reaction is then quenched, and an acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.

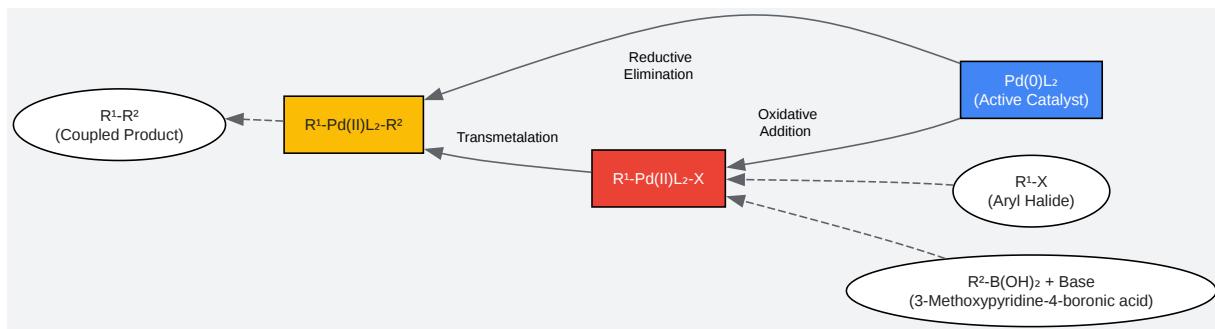
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **3-Methoxypyridine-4-boronic acid** lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.^{[1][7]} This reaction enables the formation of a C-C bond between the pyridine ring (at the C4 position) and an aryl, heteroaryl, or vinyl halide/triflate.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.^{[2][8]} The generally accepted mechanism involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.^[9]
- Transmetalation: In the presence of a base, the boronic acid forms a boronate species. This species then transfers its organic group (the 3-methoxypyridinyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.^[10]
- Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.^[8]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Coupling with 4-Bromoanisole

This protocol provides a representative procedure for the coupling of **3-Methoxypyridine-4-boronic acid** with 4-bromoanisole.

Materials:

- **3-Methoxypyridine-4-boronic acid** (1.2 equiv.)
- 4-Bromoanisole (1.0 equiv.)
- Pd(dppf)Cl₂ (Dichlorobis(diphenylphosphino)ferrocene)palladium(II)) (2 mol%)
- Sodium Carbonate (Na₂CO₃) (3.0 equiv.)
- 1,4-Dioxane
- Water
- Argon or Nitrogen gas supply

- Standard glassware for inert atmosphere reactions

Procedure:

- **Vessel Preparation:** To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv.) and **3-Methoxypyridine-4-boronic acid** (1.2 equiv.).
- **Reagent Addition:** Add Na_2CO_3 (3.0 equiv.) followed by the palladium catalyst, $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.02 equiv.).
- **Inert Atmosphere:** Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical as the $\text{Pd}(0)$ species is oxygen-sensitive.
- **Solvent Addition:** Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be sufficiently dilute (e.g., 0.1 M with respect to the aryl halide).
- **Reaction:** Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting and Optimization

Problem	Potential Cause(s)	Suggested Solution(s)
Low or No Conversion	1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid (decomposed).	1. Use a fresh batch of catalyst or a different palladium source (e.g., $\text{Pd}_2(\text{dba})_3$ with a phosphine ligand). 2. Ensure solvents are properly degassed and the system is free of oxygen. 3. Use fresh boronic acid; store it properly away from moisture.
Protodeboronation	The C-B bond is cleaved, replacing the boronic acid with a hydrogen. This is a known issue with electron-deficient heteroaryl boronic acids.[11]	1. Use milder bases (e.g., K_3PO_4 or KF instead of Na_2CO_3). 2. Minimize reaction time and temperature. 3. Ensure the reaction is not overly acidic during workup.
Homocoupling of Boronic Acid	Two molecules of the boronic acid couple to form a bipyridine byproduct.	1. This is often promoted by oxygen. Improve degassing procedures. 2. Lower the catalyst loading.

Analytical Characterization

Confirming the identity and purity of **3-Methoxypyridine-4-boronic acid** and its reaction products is essential.

- NMR Spectroscopy: ^1H and ^{13}C NMR are primary tools. For the boronic acid, one would expect to see characteristic signals for the pyridine ring protons and the methoxy group protons. In ^{11}B NMR, a broad signal characteristic of a trigonal boronic acid would be expected.[12]
- Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the final product.[13] For the boronic acid itself, ESI-MS can be challenging due to dehydration, which can obscure the true molecular weight.[14]

- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the starting material and the final product, providing quantitative data on the presence of any impurities.[15]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling boronic acids.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16][17]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [18][19] Boronic acids are generally considered irritants and may cause skin, eye, and respiratory irritation.[20]
- Storage: **3-Methoxypyridine-4-boronic acid** is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[16] Refrigeration is recommended to ensure long-term stability.[5][21]
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [19]

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Phone: (601) 213-4426
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